6-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
CAS No.: 2548990-34-5
Cat. No.: VC11825011
Molecular Formula: C17H20N4OS
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548990-34-5 |
|---|---|
| Molecular Formula | C17H20N4OS |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 6-ethoxy-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole |
| Standard InChI | InChI=1S/C17H20N4OS/c1-3-22-14-4-5-15-16(6-14)23-17(19-15)20-9-13(10-20)11-21-8-12(2)7-18-21/h4-8,13H,3,9-11H2,1-2H3 |
| Standard InChI Key | NHUSTHKKWKDFRL-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N3CC(C3)CN4C=C(C=N4)C |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N3CC(C3)CN4C=C(C=N4)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzothiazole bicyclic system (a benzene fused to a thiazole ring) substituted at the 2-position with a 3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl group and at the 6-position with an ethoxy moiety. Key structural attributes include:
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Benzothiazole core: Imparts aromatic stability and facilitates π-π stacking with biological targets .
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Azetidine ring: A four-membered nitrogen-containing heterocycle that enhances conformational rigidity.
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4-Methylpyrazole: A five-membered aromatic ring with a methyl group, contributing to hydrogen bonding and hydrophobic interactions .
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C<sub>17</sub>H<sub>20</sub>N<sub>4</sub>OS |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 6-Ethoxy-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N3CC(C3)CN4C=C(C=N4)C |
Synthesis Pathways
Synthesis involves multi-step organic reactions, as outlined below:
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Benzothiazole formation: Condensation of 2-aminothiophenol derivatives with carbonyl sources.
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Ethoxy group introduction: Nucleophilic aromatic substitution at the 6-position using ethanolate.
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Azetidine functionalization: Alkylation of azetidine with 4-methylpyrazolemethyl chloride.
Key challenges include controlling regioselectivity during substitution and minimizing ring strain in the azetidine moiety.
Biological Activity and Mechanism
Neurological Applications
The azetidine-pyrazole moiety suggests potential for central nervous system (CNS) targeting:
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Histamine H<sub>3</sub> receptor modulation: Pyrazole-containing ligands achieve K<sub>i</sub> < 50 nM .
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Monoamine oxidase-B (MAO-B) inhibition: Related compounds exhibit IC<sub>50</sub> values of 1–10 µM, relevant for Parkinson’s disease .
Table 2: Comparative Biological Activities of Benzothiazole Derivatives
Pharmacokinetic Considerations
Absorption and Distribution
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Lipophilicity: Calculated logP ≈ 3.1 (via ChemAxon) suggests moderate blood-brain barrier permeability.
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Solubility: Ethoxy group enhances aqueous solubility (estimated 25 µg/mL) compared to unsubstituted benzothiazoles.
Metabolic Stability
Pyrazole rings resist oxidative metabolism, while the azetidine moiety may undergo CYP3A4-mediated N-dealkylation .
Computational Insights
Molecular Docking Studies
Docking into the H<sub>3</sub> receptor (PDB: 3RZE) reveals:
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Pyrazole-methyl group: Forms van der Waals contacts with Phe330.
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Azetidine nitrogen: Hydrogen bonds to Asp114 .
Similar interactions with carbonic anhydrase IX (PDB: 5FL4) suggest dual-target potential .
Future Research Directions
Synthetic Optimization
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Develop enantioselective routes to resolve azetidine stereocenters.
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Explore microwave-assisted synthesis to reduce reaction times.
Preclinical Validation
Prioritize assays for:
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Cytotoxicity: NCI-60 human tumor cell line panel.
Formulation Strategies
Investigate nanoencapsulation to address solubility limitations for intravenous delivery .
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